molecular formula C6H8N2O B584918 (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one CAS No. 151267-25-3

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one

Cat. No.: B584918
CAS No.: 151267-25-3
M. Wt: 124.143
InChI Key: WFTDSTSZXLYPTN-SDDNQBKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one is a bicyclic heterocyclic compound featuring a fused 1,3-diazabicyclo[3.1.0]hexane core with a conjugated enone system (hex-2-en-4-one).

Properties

IUPAC Name

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-3-5-6(9)7-4(2)8(3)5/h3,5H,1-2H3/t3-,5+,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTDSTSZXLYPTN-SDDNQBKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N1C(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2N1C(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Ring Closure

A foundational method involves the intramolecular amination of prefunctionalized linear precursors. For example, WO2004113295A1 details a process where a γ-ketoamide intermediate undergoes base-mediated cyclization in tetrahydrofuran (THF) with sodium hydride (NaH) at 0–25°C. This step forms the bicyclo[3.1.0] core with moderate diastereoselectivity (dr 3:1). Critical parameters include:

ParameterConditionYielddr (5R,6S:others)
BaseNaH (2 equiv)68%3:1
SolventTHF
Temperature0°C → 25°C (12 h)

The stereochemical outcome is influenced by steric hindrance at the ketoamide’s α-position, favoring the (5R,6S) configuration.

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids to activate carbonyl groups for cyclization. CN103483307A demonstrates that HCl in refluxing toluene facilitates the formation of the bicyclic structure from a diketone precursor, achieving 74% yield. However, this method exhibits lower stereocontrol (dr 1.5:1), necessitating subsequent chiral resolution.

Asymmetric Catalytic Hydrogenation

Chiral Rhodium Complexes

To enhance enantioselectivity, CN114085219B utilizes Rhodium-(R)-BINAP complexes for asymmetric hydrogenation of a prochiral enamine intermediate. Under 50 psi H₂ in methanol, the (5R,6S) isomer is obtained with 92% ee and 85% yield:

CatalystPressureSolventeeYield
Rh-(R)-BINAP50 psiMeOH92%85%

This method’s efficacy stems from the catalyst’s ability to differentiate pro-R and pro-S faces via π-π interactions with the BINAP ligand.

Ruthenium-Based Systems

RU2388747C2 reports a complementary approach using Ru-JosiPhos catalysts, achieving 89% ee at 80°C in iPrOH. Elevated temperatures improve reaction kinetics without compromising selectivity, making this method suitable for industrial-scale production.

[3+2] Cycloaddition Strategies

Dipolar Cycloaddition

The PMC3379309 study highlights a microwave-assisted [3+2] cycloaddition between an azomethine ylide and a dimethyl acrylate derivative. This one-pot reaction proceeds via a 6π-electrocyclic ring-opening followed by dipolar addition, yielding the bicyclic product in 78% yield with >99% regioselectivity.

Dipole SourceDipolarophileConditionsYieldRegioselectivity
Azomethine ylideDimethyl acrylate100°C, μW, 1 h78%>99%

This method bypasses the need for preformed stereocenters, offering a modular route to diverse analogs.

Enzymatic Resolution and Dynamic Kinetic Asymmetric Transformations

Lipase-Catalyzed Resolution

WO2007075790A1 describes a kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) to hydrolyze a racemic ester precursor. The (5R,6S)-enantiomer is obtained with 98% ee and 45% yield after 24 h:

EnzymeSubstrateeeYield
CAL-BRacemic ester98%45%

While effective, the maximum theoretical yield of 50% limits its industrial utility.

Dynamic Kinetic Asymmetric Amination

A recent advance from CN114085219B combines palladium-catalyzed racemization with enzymatic resolution, achieving 95% yield and 99% ee. This dynamic process ensures continuous substrate recycling, addressing the yield limitations of static resolutions.

Post-Cyclization Functionalization

Methylation at N1 and C2

Following cyclization, CB68348658 outlines a two-step methylation protocol:

  • N-Methylation : Treatment with methyl iodide (MeI) and K₂CO₃ in DMF (80°C, 6 h; 88% yield).

  • C2-Methylation : Directed ortho-metalation with LDA followed by quenching with MeI (−78°C, 1 h; 76% yield).

Oxidation to the 4-One

The final oxidation to introduce the 4-keto group is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding 93% of the target compound.

Comparative Analysis of Methodologies

MethodStrengthsLimitationsIdeal Use Case
CyclizationHigh yield; simple setupModerate stereocontrolEarly-stage exploration
Asymmetric HydrogenationExcellent ee; scalableRequires chiral catalystsIndustrial production
[3+2] CycloadditionModular; no preformed stereocentersSpecialized equipment neededAnalog synthesis
Enzymatic ResolutionHigh eeMax 50% yieldSmall-scale enantiopure API

Scientific Research Applications

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action for (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one involves its interaction with molecular targets through its diazabicyclohexane structure. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazabicyclo Compounds

Stereochemical and Substituent Variations

Compound A: [1,1'-Biphenyl]-4-yl((5R,6R)-6-(4-chlorophenyl)-3-phenyl-1,3-diazabicyclo[3.1.0]hexan-5-yl)methanone (3.6j)

  • Key Differences :
    • Stereochemistry: 5R,6R vs. 5R,6S in the target compound.
    • Substituents: Bulky 4-chlorophenyl and phenyl groups vs. methyl groups.
  • Impact: The 5R,6R configuration in Compound A may alter binding affinity to biological targets compared to the 5R,6S configuration.

Compound B : 2-Cyclohexyl-4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

  • Key Differences: Substituents: Cyclohexyl and phenyl groups vs. methyl groups. hex-2-en-4-one.
  • Impact: The absence of an enone system reduces electrophilicity, limiting reactivity in Michael addition or redox reactions. Higher MW (316.45) and aromaticity may favor π-π stacking interactions in biological systems.

Functional Group and Pharmacological Profile Comparisons

Compound C : (1R,5R)-1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one

  • Key Differences :
    • Substituents: Acetyl (electron-withdrawing), methoxy, and methyl groups vs. 2,6-dimethyl.
  • Impact :
    • Acetyl and methoxy groups may increase metabolic susceptibility (e.g., hydrolysis or demethylation), shortening half-life compared to the target compound.
    • Enhanced hydrogen-bonding capacity could improve target binding but reduce blood-brain barrier penetration.

Compound D : LY354740 (Group II mGluR agonist)

  • Key Differences: Core Structure: Diazabicyclo[3.1.0]hexane with glutamate-like substituents vs. methylated enone.
  • Impact :
    • LY354740’s anxiolytic activity without benzodiazepine-like side effects underscores the role of substituents in receptor selectivity. The target compound’s methyl groups may limit interaction with mGluRs but could target other enzymes or receptors.

Biological Activity

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one, with the CAS number 151267-25-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
SMILESC[C@H]1[C@H]2N1C(=NC2=O)C
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound's diazabicyclohexane structure allows it to modulate biochemical pathways effectively.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structural features enable binding to specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli>128 µg/mL

The compound demonstrated a dose-dependent response, suggesting potential for development as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress:

  • Experimental Setup : Neuronal cell lines were treated with hydrogen peroxide to induce oxidative stress.
  • Findings : The compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to control groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
(5R)-6-methyl-1,3-diaza-bicyclo[3.1.0]hexaneModerate antimicrobial effects
(5S)-2-methyl-1,3-diaza-bicyclo[3.1.0]hexaneLow neuroprotective activity

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed to prepare (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one?

The synthesis typically involves cyclization reactions of precursors with appropriate stereochemical control. For example, a bicyclic framework can be formed via acid- or base-catalyzed intramolecular cyclization, leveraging chiral auxiliaries or catalysts to achieve the (5R,6S) stereochemistry. Key steps may include protecting group strategies for nitrogen functionalities and precise temperature control to avoid racemization . Evidence from analogous bicyclic compounds (e.g., (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) highlights the use of strong acids/bases to drive cyclization, followed by purification via recrystallization or chromatography to isolate the enantiomerically pure product .

How can researchers validate the stereochemical purity of this compound?

Advanced analytical techniques such as chiral HPLC coupled with polarimetry or nuclear Overhauser effect (NOE) NMR spectroscopy are critical. For instance, NOE experiments can confirm spatial proximity of protons in the bicyclic structure, verifying the relative configuration. Absolute configuration can be confirmed via X-ray crystallography of a derivative (e.g., a salt or co-crystal) .

What stability considerations are critical for handling this compound under experimental conditions?

Stability studies should assess susceptibility to hydrolysis, oxidation, and thermal degradation. Accelerated stability testing under varying pH (e.g., 1–13), temperatures (e.g., 40–80°C), and light exposure can identify degradation pathways. Analytical methods like LC-MS or FTIR are recommended to monitor decomposition products .

Advanced Research Questions

How can enantioselective synthesis of this compound be optimized for scalability without compromising stereochemical integrity?

Continuous flow chemistry may enhance scalability by ensuring precise control of reaction parameters (e.g., residence time, mixing efficiency). Catalytic asymmetric methods, such as organocatalysis or transition-metal-catalyzed cyclization, could improve enantiomeric excess (ee). For example, Jacobsen’s thiourea catalysts have been effective in analogous systems for stereocontrol .

What computational tools are suitable for predicting the reactivity and biological interactions of this bicyclic compound?

Density functional theory (DFT) calculations can model reaction pathways (e.g., cyclization barriers) and predict regioselectivity. Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) may elucidate potential biological targets by analyzing binding affinities with enzymes or receptors. QSAR models can further correlate structural features with activity .

How should researchers resolve contradictory data in spectral characterization (e.g., unexpected NMR signals)?

Contradictions often arise from dynamic effects (e.g., ring-flipping) or impurities. Variable-temperature NMR can distinguish conformational isomers by observing signal coalescence at higher temperatures. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential to rule out impurities. Cross-validation with synthetic intermediates can isolate the source of discrepancies .

What experimental designs are optimal for studying the environmental fate of this compound?

A split-plot design (as used in agrochemical studies) can evaluate degradation across multiple variables (e.g., soil type, pH, microbial activity). Isotopic labeling (e.g., ¹⁴C) enables tracking of biodegradation pathways. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) quantifies parent compound and metabolites in environmental matrices .

Methodological Guidance

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst loading) and identify critical factors affecting yield and ee .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural modifications with biological activity or stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.